

# Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fleroxacin

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## Compound of Interest

Compound Name: *Fleroxacin*

Cat. No.: *B15563832*

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## Introduction

**Fleroxacin** is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] Accurate and precise quantification of **Fleroxacin** in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of **Fleroxacin** due to its high sensitivity, specificity, and reproducibility.[4][5][6] This application note provides a detailed protocol for the HPLC analysis of **Fleroxacin**, including method validation parameters and procedures for forced degradation studies.

## Chemical Structure

- IUPAC Name: 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1][3]
- Molecular Formula:  $C_{17}H_{18}F_3N_3O_3$ [1]
- Molecular Weight: 369.34 g/mol [1]

## Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the analysis of **Fleroxacin**.

Table 1: HPLC Method Parameters

Parameter	Method 1	Method 2	Method 3
Column	YMC pack ODS-AQ	Agilent XDB-C18 (250 x 4.6 mm, 5 µm)	Supelco LC Hisep
Mobile Phase	Acetonitrile:Water:Triethylamine (50:50:0.5 v/v/v), pH 6.30 with H <sub>3</sub> PO <sub>4</sub> [4]	Acetonitrile:0.1 M Ammonium Formate (pH 4.2) (18:82 v/v)[7]	Acetonitrile:Water:Triethylamine (15:85:0.5 v/v/v), pH 6.85 with H <sub>3</sub> PO <sub>4</sub> [4]
Flow Rate	Not Specified	1.0 mL/min[7]	Not Specified
Detection	UV at 280 nm[4]	UV at 286 nm[7]	UV at 280 nm[4]
Temperature	Ambient	Ambient	Ambient

Table 2: Method Validation Data

Parameter	Method 1	Method 2	Method 3
Linearity Range	0.01 - 1.30 µg/mL[4]	0.2 - 20.0 µg/mL[8]	0.01 - 2.0 mg/L (in serum)[9]
Correlation Coefficient (r <sup>2</sup> )	Not Specified	1[8]	Not Specified
LOD	4.8 ng/mL[4]	0.059 µg[8]	1 ng/mL (in serum)[9]
LOQ	Not Specified	0.197 µg[8]	Not Specified
Recovery	98 - 101%[4]	99.92 - 102.0%[8]	Not Specified
Precision (%RSD)	Not Specified	< 2.0%[8]	Not Specified

## Experimental Protocols

## Protocol 1: Standard and Sample Preparation for Pharmaceutical Dosage Forms (Tablets)

- Standard Stock Solution Preparation:
  - Accurately weigh 10 mg of **Fleroxacin** reference standard and transfer it to a 100 mL volumetric flask.
  - Dissolve in the mobile phase and make up the volume to the mark. This yields a stock solution of 100 µg/mL.
  - Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations.
- Sample Preparation:
  - Weigh and finely powder 20 **Fleroxacin** tablets.
  - Accurately weigh a portion of the powder equivalent to 10 mg of **Fleroxacin** and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
  - Make up the volume to 100 mL with the mobile phase and mix well.
  - Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

## Protocol 2: HPLC Analysis

- System Equilibration:
  - Set up the HPLC system with the chosen column and mobile phase (refer to Table 1).
  - Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
- Injection:

- Inject 20 µL of the filtered sample and standard solutions into the HPLC system.
- Data Acquisition and Analysis:
  - Monitor the chromatogram at the specified UV wavelength.
  - Identify the **Fleroxacin** peak by comparing the retention time with that of the standard.
  - Calculate the concentration of **Fleroxacin** in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

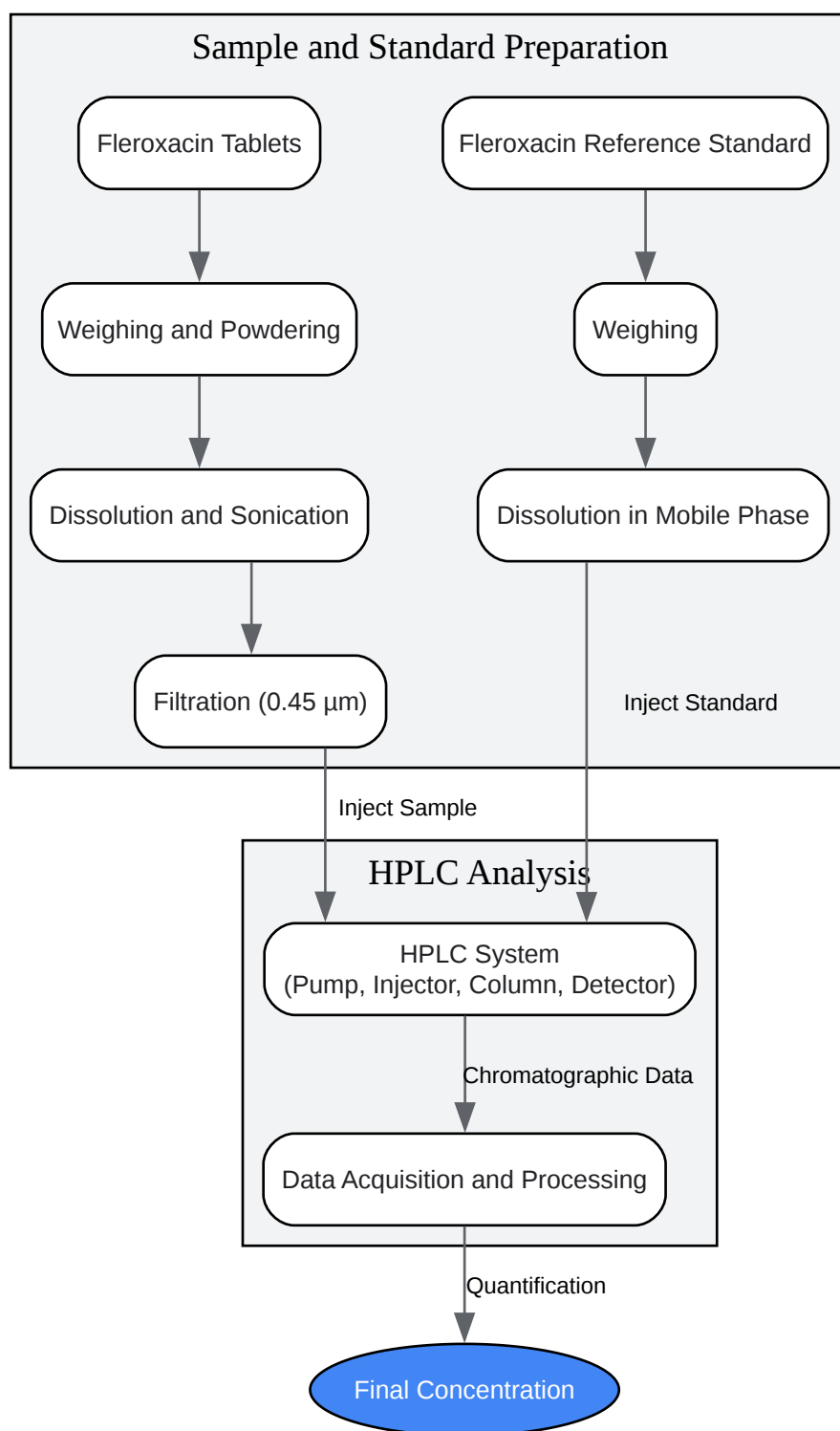
### Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to evaluate the stability-indicating properties of the analytical method.[\[10\]](#)

- Acid Hydrolysis:
  - Dissolve **Fleroxacin** in 0.1 M HCl.[\[10\]](#)
  - Heat the solution at 60-80°C for a specified period (e.g., 2-24 hours).[\[10\]](#)
  - Cool, neutralize, and dilute to a suitable concentration with the mobile phase before HPLC analysis.[\[10\]](#)
- Base Hydrolysis:
  - Dissolve **Fleroxacin** in 0.1 M NaOH.[\[10\]](#)
  - Heat the solution at 60-80°C for a specified period.[\[10\]](#)
  - Cool, neutralize, and dilute to a suitable concentration with the mobile phase before HPLC analysis.[\[10\]](#)
- Oxidative Degradation:
  - Dissolve **Fleroxacin** in a solution of hydrogen peroxide (e.g., 3-30% H<sub>2</sub>O<sub>2</sub>).[\[10\]](#)
  - Keep the solution at room temperature for a specified period.[\[10\]](#)

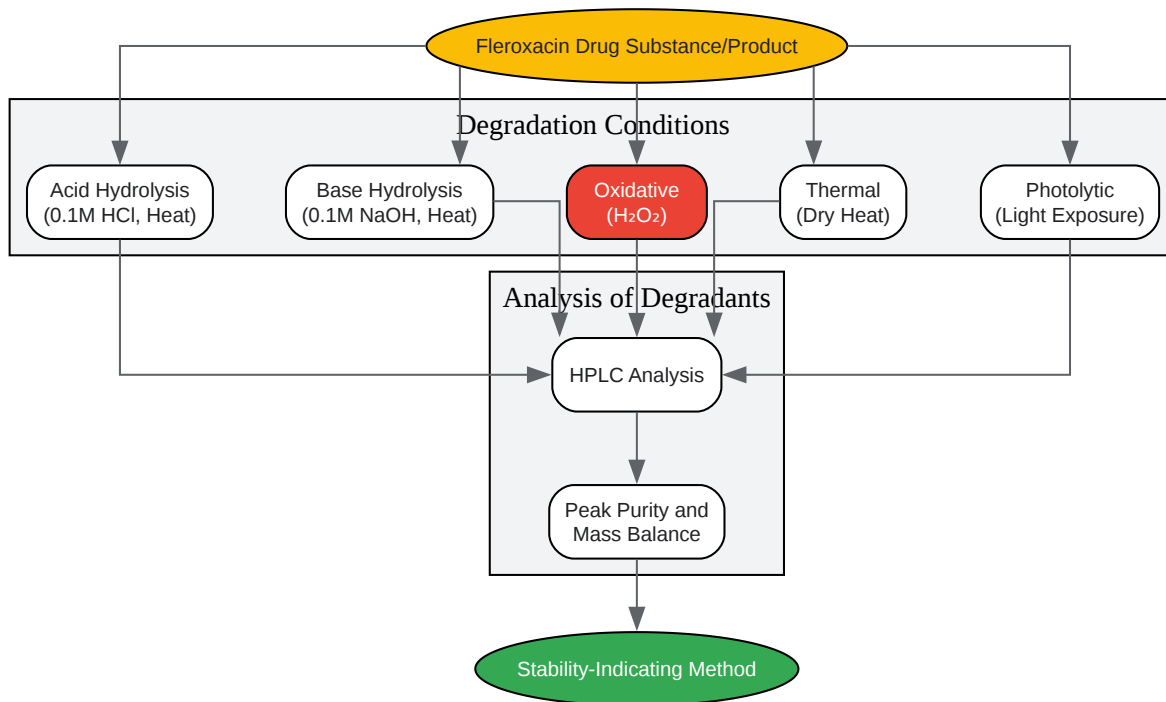
- Dilute to a suitable concentration with the mobile phase before HPLC analysis.[10]
- Thermal Degradation:
  - Expose solid **Fleroxacin** powder to dry heat (e.g., 60-80°C) in an oven for a specified period.[10]
  - Dissolve the stressed powder in the mobile phase for HPLC analysis.[10]
- Photodegradation:
  - Expose a solution of **Fleroxacin** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
  - Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.[10] The primary photodegradation pathways include the oxidative ring opening of the N-methyl piperazine ring and defluorination reactions.[11][12]

## Visualizations



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Caption: Workflow for the HPLC analysis of **Fleroxacin**.



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Caption: Forced degradation study workflow for **Fleroxacin**.

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